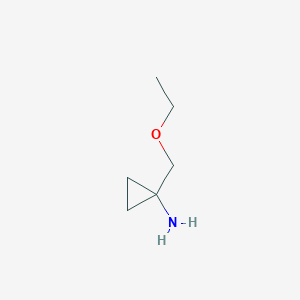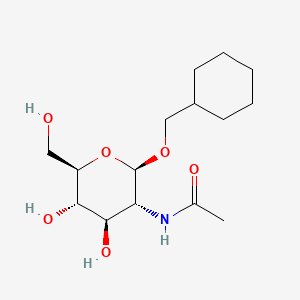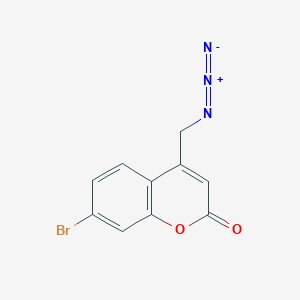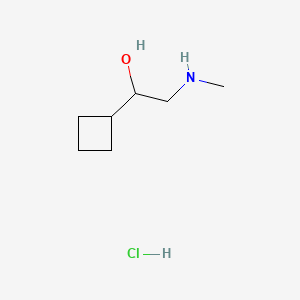![molecular formula C11H15Cl2N3O B13466514 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 2913277-94-6](/img/structure/B13466514.png)
1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a methoxy group, a pyrazole ring, and a phenylmethanamine structure
Métodos De Preparación
The synthesis of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Propiedades
Número CAS |
2913277-94-6 |
|---|---|
Fórmula molecular |
C11H15Cl2N3O |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
(3-methoxy-2-pyrazol-1-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-10-5-2-4-9(8-12)11(10)14-7-3-6-13-14;;/h2-7H,8,12H2,1H3;2*1H |
Clave InChI |
SJZSHHIZEJJPRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1N2C=CC=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)




![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)




![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
